molecular formula C8H7BrO2 B1311463 7-bromo-4H-1,3-benzodioxine CAS No. 499770-95-5

7-bromo-4H-1,3-benzodioxine

Cat. No.: B1311463
CAS No.: 499770-95-5
M. Wt: 215.04 g/mol
InChI Key: QUGBTFFUNSJJFL-UHFFFAOYSA-N
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Scientific Research Applications

7-Bromo-4H-1,3-benzodioxine is used in various scientific research applications, including:

Safety and Hazards

“7-bromo-4H-1,3-benzodioxine” is classified as a warning substance according to the GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4H-1,3-benzodioxine typically involves the bromination of 1,3-benzodioxine. One common method is the reaction of 1,3-benzodioxine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4H-1,3-benzodioxine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3-benzodioxine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzodioxines depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include 1,3-benzodioxine and other reduced derivatives.

Mechanism of Action

The mechanism of action of 7-bromo-4H-1,3-benzodioxine depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxine: The parent compound without the bromine substitution.

    7-Chloro-4H-1,3-benzodioxine: A chlorinated derivative with similar properties.

    7-Fluoro-4H-1,3-benzodioxine: A fluorinated derivative with similar properties.

Uniqueness

7-Bromo-4H-1,3-benzodioxine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .

Properties

IUPAC Name

7-bromo-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGBTFFUNSJJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428711
Record name 7-bromo-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-95-5
Record name 7-bromo-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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